molecular formula C12H21N5O2S2 B7943290 Axid Ar

Axid Ar

Cat. No. B7943290
M. Wt: 331.5 g/mol
InChI Key: SGXXNSQHWDMGGP-UHFFFAOYSA-N
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Description

Axid AR is a non-prescription medicine that contains nizatidine . Nizatidine is a histamine-2 blocker that works by decreasing the amount of acid produced by the stomach . It is used to treat symptoms of acid reflux like heartburn, stomach pain, and discomfort .


Molecular Structure Analysis

Axid AR contains nizatidine, which has a complex molecular structure . The structure includes a total of 42 bonds, 21 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 secondary amines (aliphatic), 1 tertiary amine (aliphatic), 1 nitro group (aliphatic), 1 sulfide, and 1 Thiazole .

Scientific Research Applications

  • AR in Science Learning: AR has potential in pedagogical applications, particularly in science education. Image-based AR and location-based AR are two major approaches used in science education, each affording different learning experiences. Image-based AR often supports spatial ability, practical skills, and conceptual understanding, while location-based AR is conducive to inquiry-based scientific activities (Cheng & Tsai, 2013).

  • AR in Scientific Education: AR technology's application status and its role in scientific education are significant. It emphasizes the integration of emerging information technologies with formal and informal education (He, Shen, & Yin, 2019).

  • AR in Science Education Research: A study comparing AR with interactive simulation technology in a computer learning environment showed no significant differences in knowledge and attitude toward socio-scientific issues, but notable differences in perceptions of AR technology (Chang, Hsu, & Wu, 2016).

  • AR in Physics Education: The application of AR in teaching magnetic fields in a junior high school physics course showed that AR-based motion-sensing software can improve students' learning attitude and outcome. This provides a case for the application of AR technology in secondary physics education (Cai, Chiang, Sun, Lin, & Lee, 2017).

  • AR in Medical Education: A bibliometric analysis reveals the versatile emerging applications of AR in medicine, with research themes including diagnostic and surgical procedures, as well as rehabilitation. The study highlights the global distribution of contributions and the impact on clinical practice and patient lives (Yeung et al., 2021).

Safety And Hazards

Axid AR can cause side effects that may impair thinking or reactions . It should not be used by individuals who are allergic to nizatidine or similar medications such as ranitidine (Zantac), cimetidine (Tagamet), or famotidine (Pepcid) . It is not known whether Axid AR will harm an unborn baby, and it can pass into breast milk and may harm a nursing baby . Therefore, it should not be used without a doctor’s advice if you are pregnant or breastfeeding .

properties

IUPAC Name

1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXXNSQHWDMGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023376
Record name Nizatidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble in water
Details PDR; Physicians' Desk Reference 50th ed 1996. Montvale,NJ: Medical Economics Co p. 1427 (1996)
Record name NIZATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Nizatidine

Color/Form

Crystals from ethanol-ethyl acetate, Off-white to buff crystalline solid

CAS RN

76963-41-2
Record name Nizatidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76963-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nizatidine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076963412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nizatidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nizatidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIZATIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P41PML4GHR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NIZATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

130-132 °C
Details Budavari, S. (ed.). The Merck Index - Encyclopedia of Chemicals, Drugs and Biologicals. Rahway, NJ: Merck and Co., Inc., 1989., p. 1052
Record name NIZATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Nine g. of N-methyl-S-methyl-N'-[2-(2-dimethylaminomethylthiazol-4-ylmethylthio)ethyl]isothiourea was stirred in 45 ml. of nitromethane and 45 ml. of 2-butanol in a 95° bath for 20 hours. The reaction mixture was then evaporated to dryness on a warm water bath under vacuum, and the residue was dissolved in 50 ml. of ethyl acetate and stirred at ambient temperature. A solid crystallized out, and the solution was cooled in an ice bath for 30 minutes. The mixture was then filtered and the solids were washed with cold ethyl acetate and dried in air to obtain 6.5 g. of the desired product in crude form, which was found to be 88.6% pure, with 6 impurities, by high performance liquid chromatography analysis (HPLC). Six g. of the crude product was dissolved in 50 ml. of warm denatured ethanol, and the solution was stirred while it cooled to ambient temperature. The crystals were collected by filtration, washed with denatured ethanol and air dried overnight to obtain 4.61 g. of purified nizatidine, m.p. 134-136°, found to be 96.7% pure by HPLC.
Name
N-methyl-S-methyl-N'-[2-(2-dimethylaminomethylthiazol-4-ylmethylthio)ethyl]isothiourea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
HB Tagamet, THBOS OTC, AC Pepcid… - … Complete Guide to …, 2018 - books.google.com
… + mag hydrox 165 mg Pepcid RPD Tab: 20, 40 mg rapid-dissolv nizatidine (B)(G)< 12 years: not recommended;≥ 12 years: 150 mg bid; max 12 weeks Axid Cap: 150, 300 mg Axid AR (…
Number of citations: 0 books.google.com
GD Newton, WS Pray, NG Popovich - Journal of the American …, 1997 - Elsevier
… [Zantac 75 (ranitidine Hel), Axid AR (nizatidine), Tagamet-HB (… and older should be instructed to take Axid AR 30 minutes … The maximum daily dose of Zantac 75 and Axid AR is 150 mg. …
Number of citations: 0 www.sciencedirect.com
TD Marsh - Journal of the American Pharmaceutical Association …, 1997 - Elsevier
… lO Axid AR is also used to prevent heartburn/acid indigestion and sour stomach when taken … directed by a physician.6,9,14 Axid AR is administered as one 75 mg tablet once or twice a …
Number of citations: 11 www.sciencedirect.com
GD Nawton, WS Pray, NG Popovich - Journal of the American …, 1999 - Elsevier
… This review also discusses new dosing times for two existing products (Axid AR and Tagamet HB 200) and a product with a new dosage form as a product line extension (pepcid AC …
Number of citations: 6 www.sciencedirect.com
S Stringer - Food and Drug Law Journal, 1998 - JSTOR
In 1951, the Durham-Humphrey Amendment1 to the Federal Food, Drug, and Cosmetic Act2 (FDCA) defined drug types that could not be used safely without medi cal supervision, ie, …
Number of citations: 17 www.jstor.org
HWDP Work - medicationsense.com
… Other OTC heartburn drugs such as Zantac 75, Pepcid AC, and Axid AR are half of the doses of their prescription counterparts. Why not Prilosec OTC? Just like these other OTC …
Number of citations: 2 www.medicationsense.com
DC Ling, ER Berndt, MK Kyle - the Journal of Law and …, 2002 - journals.uchicago.edu
… We “stack” the Tagamet HB, Zantac 75, and Axid AR observations, estimate the unbalanced panel by nonlinear least squares (NLS), and employ procedures to adjust for …
Number of citations: 132 www.journals.uchicago.edu
MC Carlson, JAT Tschanz, MC Norton… - Alzheimer Disease & …, 2002 - journals.lww.com
… The experimental intervention consisted of oral intake of nizatidine 75 mg tablets (Axid-AR®, Whitehall Robins) taken twice daily. This dose was the maximum daily quantity registered …
Number of citations: 17 journals.lww.com
AM Ali, BE Lacy - doctorlib.info
Gastrointestinal (GI) complaints are common in the elderly and range from mild self-limited episodes of acid reflux to life-threatening episodes of bowel ischemia. Some diseases, such …
Number of citations: 0 doctorlib.info
HWDP Work
Number of citations: 0

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